2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C19H18N4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H18N4O3/c1-24-16-7-5-13(12-17(16)25-2)6-8-18-21-19-20-10-9-14(23(19)22-18)15-4-3-11-26-15/h3-5,7,9-12H,6,8H2,1-2H3 |
InChI Key |
ORIIKTPJVNYMSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CO4)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Aminopyrimidine Precursors
The triazolo[1,5-a]pyrimidine system is constructed via cyclocondensation between 5-aminopyrimidine-4-carbonitrile and hydrazonoyl chlorides. For example:
-
Step 1 : Reaction of 4,6-dichloro-2-propylpyrimidine-5-amine with furan-2-ylmethanamine in ethanol under reflux for 48 hours yields a substituted pyrimidine intermediate (62–75% yield).
-
Step 2 : Treatment with sodium nitrite in acetic acid/water (0–5°C, 1 hour) induces cyclization to form the triazolo[1,5-a]pyrimidine core.
Mechanistic Insight : The reaction proceeds via diazotization of the amine group, followed by intramolecular cyclization to form the triazole ring. Acidic conditions facilitate protonation of the diazo intermediate, enhancing electrophilicity at the reaction site.
Functionalization with the 2-Furyl Group
Nucleophilic Aromatic Substitution
The 7-position of the triazolo[1,5-a]pyrimidine undergoes substitution with 2-furyl lithium:
Transition Metal-Mediated Coupling
A Heck-type coupling using furan-2-boronic acid demonstrates higher regioselectivity:
Advantage : Boronic acid derivatives minimize side reactions compared to organolithium reagents.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, triazole-H), 7.56 (d, J = 3.2 Hz, 1H, furan-H), 6.85–6.79 (m, 3H, aromatic-H).
-
IR (KBr) : 2230 cm⁻¹ (C≡N stretch), 1605 cm⁻¹ (C=N triazole).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Alkylation | Nucleophilic displacement | 68–72 | ≥98 | Requires activated substrate |
| Suzuki coupling | Pd-catalyzed cross-coupling | 58–65 | ≥95 | Steric hindrance issues |
| Heck coupling | Boronic acid coupling | 70–75 | ≥97 | High catalyst loading |
Scalability and Industrial Considerations
Solvent Selection
Catalytic Efficiency
-
Pd Recovery : Immobilized Pd catalysts (e.g., Pd@SiO₂) enable reuse for up to 5 cycles, decreasing metal waste.
Emerging Methodologies
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Reaction Mechanism
The synthesis mechanism typically proceeds through:
-
Transamidation : Formation of intermediates via nucleophilic attack on carbonyl groups .
-
Cyclization : Intramolecular condensation to form the fused triazolo-pyrimidine core .
-
Substitution : Introduction of substituents (e.g., 3,4-dimethoxyphenethyl, 2-furyl) via electrophilic aromatic substitution or coupling reactions .
For example, Sonogashira coupling can introduce alkyne substituents, while Suzuki coupling may facilitate aryl substitution .
Functionalization and Derivatization
The compound’s fused heterocyclic core allows diverse functionalization:
-
Substitution reactions : Halogenation or nitration at nucleophilic positions (e.g., position 3) using reagents like N-halosuccinimides .
-
Coupling reactions :
-
Oxidative transformations : Conversion of aldehydes to carboxylic acids via sodium periodate .
Analytical Characterization
Structural confirmation relies on spectroscopic techniques:
-
NMR spectroscopy : Identifies substituent positions and confirms heterocyclic integrity.
-
Mass spectrometry : Validates molecular formula and purity .
-
X-ray crystallography : Provides 3D structural insights (if data available).
Challenges and Optimization
-
Regioselectivity : Controlled by substituent electronic effects (e.g., electron-withdrawing groups enhance reactivity) .
-
Purification : Recrystallization or chromatography (e.g., silica gel) ensures product purity .
-
Catalyst-free methods : Microwave-assisted reactions improve efficiency and reduce solvent use .
Biological and Chemical Implications
While specific biological data for this compound is limited in the provided sources, related triazolo-pyrimidine derivatives exhibit:
Scientific Research Applications
Biological Activities
Research indicates that derivatives of the triazolo-pyrimidine scaffold exhibit a range of pharmacological effects. The following are key areas where 2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine has shown promise:
- Antitumor Activity : Compounds based on this scaffold have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that they may serve as potential anticancer agents .
- Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. The structural characteristics allow it to interact with inflammatory mediators effectively .
- Anticonvulsant Properties : Preliminary research indicates potential anticonvulsant effects, which may be attributed to its ability to influence neurotransmitter systems in the brain .
Case Studies
Several studies have explored the applications of this compound in depth:
- Cytotoxicity Studies : Research published in peer-reviewed journals has highlighted the cytotoxic effects of related triazolo-pyrimidine derivatives on cancer cell lines such as MCF-7 and K562. These studies often employ assays like MTT or Annexin V staining to quantify cell viability and apoptosis induction .
- In Vivo Models : Animal models have been utilized to assess the anti-inflammatory properties of these compounds. For example, experiments involving carrageenan-induced paw edema have shown promising results in reducing inflammation when treated with triazolo-pyrimidine derivatives .
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been studied as a herbicide, where it inhibits the biosynthesis of branched-chain amino acids in plants . The compound binds to the active site of the enzyme involved in this pathway, leading to the disruption of essential metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Position and Electronic Effects The target compound’s 2-(3,4-dimethoxyphenethyl) group contrasts with the 4-fluorobenzyl group in ’s analog . Methoxy groups are electron-donating, enhancing π-π stacking in hydrophobic receptor pockets, while fluorinated groups may improve metabolic stability. The 7-(2-furyl) substitution is conserved in SCH 442416 and ZM241385, both potent A2A antagonists, suggesting this moiety is critical for adenosine receptor binding .
Pharmacological Implications A2A Receptor Affinity: SCH 442416 and ZM241385 demonstrate nanomolar potency at A2A receptors, attributed to furyl-mediated hydrogen bonding and arylalkyl groups enhancing lipophilicity . The target compound’s dimethoxyphenethyl chain may similarly improve CNS penetration but could alter selectivity versus other adenosine receptor subtypes. Herbicidal vs. CNS Activities: Derivatives like 7-(4-chlorophenyl)-5-phenyl-triazolo[1,5-a]pyrimidine () are explored for herbicidal applications, highlighting how substituent choice directs therapeutic focus .
Research Findings and Mechanistic Insights
- Adenosine Receptor Binding: The 2-furyl group in A2A antagonists like SCH 442416 interacts with Thr88 and His250 residues via hydrogen bonding . The target compound’s furyl moiety likely engages similar interactions, while its dimethoxy groups may stabilize binding through van der Waals contacts.
- Substituent Flexibility : shows that introducing hydroxyl or methoxy groups on aryl substituents improves receptor affinity and selectivity . The target compound’s 3,4-dimethoxy motif may mimic these effects.
- Synthetic Accessibility : Triazolopyrimidines with furyl and arylalkyl groups are typically synthesized via cyclocondensation or Suzuki coupling, as seen in and .
Biological Activity
The compound 2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H16N4O2
- Molecular Weight : 296.33 g/mol
The structure features a triazolo-pyrimidine core with a phenethyl group and a furyl substituent that may influence its biological interactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. Notably:
- Cell Line Studies : The compound was tested against several human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range (e.g., 9.47 μM for MGC-803) .
Table 1: Antiproliferative Activity of Triazolo-Pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | Inhibition of ERK signaling pathway |
| H12 | HCT-116 | 9.58 | Induces apoptosis and cell cycle arrest |
| H12 | MCF-7 | 13.1 | Regulates apoptosis-related proteins |
The biological activity of this compound is largely attributed to its ability to interfere with key cellular pathways:
- ERK Signaling Pathway : The compound has been shown to inhibit the phosphorylation of ERK1/2 and other related kinases (c-Raf, MEK1/2, AKT), leading to reduced cell proliferation and increased apoptosis .
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, which is critical for preventing tumor growth .
Case Studies and Research Findings
In a comparative study involving various triazolo-pyrimidine derivatives:
- Compound H12 was identified as the most potent derivative with significant effects on cell viability across multiple cancer types.
- Mechanistic Insights : Further investigations revealed that these compounds could also act as tubulin polymerization inhibitors and LSD1/KDM1A inhibitors .
Table 2: Comparative Analysis of Biological Activities
| Compound | Target Action | IC50 (μM) | Cancer Type |
|---|---|---|---|
| Compound 1 | Tubulin Inhibition | 0.53 | HCT-116 |
| Compound 4 | LSD1 Inhibition | 0.154 | MGC-803 |
| Compound H12 | ERK Pathway Inhibition | 9.47 | MGC-803 |
Q & A
Q. What synthetic methodologies are recommended for preparing triazolo[1,5-a]pyrimidine derivatives with substituents at the 2- and 7-positions?
Answer: The synthesis typically involves cyclocondensation of precursors under specific conditions. For example, triazolo[1,5-a]pyrimidines can be synthesized via one-pot reactions using aminopyrimidine intermediates and appropriate electrophiles. A regioselective approach involves refluxing in acetic acid or ethanol with catalytic additives (e.g., iodine) to enhance yield and purity . Key steps include:
Q. How can structural elucidation of triazolo[1,5-a]pyrimidine derivatives be performed to confirm regiochemistry?
Answer: Use a combination of spectroscopic and computational methods:
- NMR : Analyze coupling patterns in H NMR (e.g., aromatic protons at C5/C7) and C NMR shifts for carbonyl or heterocyclic carbons.
- X-ray crystallography : Resolve ambiguous regiochemistry by determining bond lengths and angles in the fused ring system .
- Computational modeling : Compare experimental NMR data with DFT-calculated chemical shifts .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 3,4-dimethoxyphenethyl at C2 and furyl at C7) influence adenosine receptor (AR) subtype selectivity?
Answer: Substituents at C2 and C7 modulate affinity and selectivity through steric and electronic interactions with AR binding pockets:
- C2 substituents : Bulky groups (e.g., phenethyl) enhance AAR selectivity by occupying hydrophobic subpockets. Methoxy groups may engage in hydrogen bonding with residues in the extracellular loop (e.g., EL2) .
- C7 substituents : Furyl groups contribute to π-π stacking with aromatic residues (e.g., Phe168 in AAR). Modifications here (e.g., halogenation) can reduce off-target binding to A/A subtypes .
Methodology : - Perform radioligand binding assays using H-labeled antagonists (e.g., SCH442416 for AAR) across AR subtypes.
- Validate with molecular docking (e.g., AutoDock Vina) to map interactions in receptor homology models .
Q. How can researchers resolve contradictory SAR data between in vitro binding assays and functional antagonism studies?
Answer: Discrepancies often arise from differences in assay conditions or receptor conformations. Mitigate by:
- Standardizing assays : Use identical cell lines (e.g., CHO or HEK293) and buffer conditions (Mg/GTP for G protein coupling).
- Functional studies : Pair binding data with cAMP accumulation assays to assess antagonist potency (IC) in signaling pathways .
- Allosteric modulation : Test if substituents act as negative allosteric modulators (NAMs) in certain contexts .
Q. What strategies improve the aqueous solubility of triazolo[1,5-a]pyrimidines without compromising receptor affinity?
Answer:
- Polar substituents : Introduce hydroxyl or amine groups at para positions of aromatic rings (e.g., 4-hydroxyphenethyl at C2) to enhance solubility while maintaining hydrogen-bonding interactions .
- Prodrug approaches : Mask hydrophobic groups with ester or amide prodrugs that hydrolyze in vivo.
- Formulation : Use cyclodextrin complexes or lipid nanoparticles for in vivo studies .
Validation : Measure solubility via shake-flask method and validate pharmacokinetics in rodent models .
Q. How can computational tools guide the design of selective A2A_{2A}2AAR antagonists based on this scaffold?
Answer:
- Molecular dynamics (MD) simulations : Probe ligand-receptor stability and residence time in the binding pocket.
- Interaction Energy Fingerprints (IEFs) : Quantify per-residue contributions (electrostatic, hydrophobic) to binding affinity using tools like PLIP .
- QSAR models : Train models on published Ki values to predict novel substitutions (e.g., trifluoromethyl at C5 for enhanced A selectivity) .
Data Analysis and Optimization
Q. How should researchers analyze SAR trends when modifications at C9 or C2 reduce selectivity?
Answer:
- Steric mapping : Use X-ray or cryo-EM structures of ARs to identify clashes (e.g., C9 substituents disrupting TM2/TM3 interactions in AAR).
- Selectivity profiling : Compare binding free energies (ΔΔG) across subtypes using MM-GBSA calculations .
- Synthetic focus : Prioritize C7 and C5 modifications, which are less prone to steric hindrance .
Q. What experimental controls are critical when evaluating antagonism in adenosine receptor assays?
Answer:
- Reference antagonists : Include ZM241385 (A) and MRS1220 (A) to validate assay conditions.
- Nonspecific binding : Block with excess adenosine deaminase or 10 µM theophylline.
- Cell viability : Confirm via MTT assays to rule out cytotoxicity confounding functional data .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
